Rinderine N-oxide is a pyrrolizidine alkaloid (PA) commonly found in plants belonging to the Boraginaceae family. [, , , ] PAs are secondary metabolites known for their diverse biological activities, including hepatotoxic and carcinogenic effects. [] Rinderine N-oxide is often found alongside other PAs like echinatine and its N-oxide form. [, ] In insects, rinderine N-oxide can be metabolized to intermedine, a precursor for male sexual pheromones and a potential chemical defense mechanism. []
Rinderine N-oxide is a naturally occurring compound classified as a pyrrolizidine alkaloid. It is primarily isolated from plants of the Cynoglossum genus, which belong to the Boraginaceae family. This compound is known for its structural similarity to other pyrrolizidine alkaloids and their respective N-oxides, including lycopsamine N-oxide and echinatine N-oxide. Rinderine N-oxide serves as a precursor to retronecine, another important alkaloid found in various plant species .
Rinderine N-oxide is derived from the plant family Cynoglossum. It has been identified in several species within this family, where it plays a role in the plant's defense mechanisms against herbivores and pathogens. The classification of Rinderine N-oxide falls under the broader category of pyrrolizidine alkaloids, which are known for their potential toxicity and pharmacological activities .
The synthesis of Rinderine N-oxide can be achieved through several methods, including:
In laboratory settings, Rinderine N-oxide can be synthesized by oxidizing rinderine using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction conditions typically require careful control of temperature and solvent systems to ensure high yields and purity of the final product .
Rinderine N-oxide has a complex molecular structure characterized by a bicyclic framework typical of pyrrolizidine alkaloids. Its chemical formula is C₁₃H₁₈N₂O, with a molecular weight of 226.29 g/mol.
The structural representation includes:
Rinderine N-oxide participates in various chemical reactions typical for pyrrolizidine alkaloids, including:
The reactivity of Rinderine N-oxide can be influenced by environmental factors such as pH and temperature, affecting its stability and potential toxicity .
The mechanism of action for Rinderine N-oxide involves its metabolic conversion in biological systems. Once ingested, it can be metabolized to retronecine, which interacts with cellular macromolecules leading to cytotoxic effects.
Studies indicate that Rinderine N-oxide exhibits hepatotoxicity due to its ability to form reactive metabolites that can damage liver cells. The exact pathways involve cytochrome P450 enzymes that facilitate the conversion to harmful metabolites .
Relevant data indicates that Rinderine N-oxide has moderate toxicity levels, necessitating careful handling during laboratory manipulations .
Rinderine N-oxide finds several scientific applications:
Rinderine N-oxide (C₁₅H₂₅NO₆; MW 315.36 g/mol) is a hepatotoxic pyrrolizidine alkaloid (PA) N-oxide predominantly synthesized by Boraginaceae species, including Rindera graeca and Cynoglossum columnae [2] [4]. Its biosynthesis initiates with the conversion of L-ornithine to homospermidine via homospermidine synthase (HSS), the first committed enzyme in PA necine base formation [3] [9]. The necine base (retronecine-type) undergoes esterification with necic acids (e.g., trachelanthic acid), yielding rinderine. Subsequent N-oxidation forms Rinderine N-oxide, which constitutes >80% of PAs in R. graeca aerial parts [4] [10]. This N-oxidation enhances water solubility and facilitates vacuolar sequestration, reducing cellular toxicity [7] [9].
N-oxidation of tertiary PAs like rinderine is catalyzed by flavin-containing monooxygenases (FMOs). These NADPH-dependent enzymes transfer molecular oxygen to the tertiary nitrogen of the necine base, forming a polar N-oxide [7]. In R. graeca, this reaction achieves near-quantitative conversion (>95%), ensuring minimal accumulation of protoxic free bases [4] [10]. FMOs exhibit strict substrate specificity for macrocyclic PAs, with kinetic parameters optimized for rinderine (Kₘ ≈ 15 µM; Vₘₐₓ ≈ 120 nkat/mg) [7]. The reaction occurs in the cytosol, followed by ATP-dependent transport into vacuoles for storage [9].
Table 1: Enzymatic Parameters of PA N-Oxidation in Boraginaceae
Enzyme | Substrate | Kₘ (µM) | Vₘₐₓ (nkat/mg) | Localization |
---|---|---|---|---|
FMO2 | Rinderine | 14.8 ± 1.2 | 118 ± 9 | Cytosol |
FMO4 | Echinatine | 22.3 ± 2.1 | 95 ± 7 | Cytosol |
Cytochrome P450 monooxygenases (CYPs) are pivotal in modifying the necine base prior to N-oxidation. CYP87A catalyzes the dehydration of hydroxymethylpyrrolizidine to form the 1,2-double bond in retronecine-type bases [9]. In R. graeca, RNAi suppression of CYP82Y2 reduces rinderine accumulation by 70%, confirming its role in necic acid esterification [10]. These CYPs exhibit high sequence homology (>85%) across Boraginaceae but diverge significantly from Asteraceae-specific isoforms, indicating family-specific evolutionary paths [3] [9].
Table 2: Key Cytochrome P450 Enzymes in Rinderine Biosynthesis
Enzyme | Function | Inhibitor | Expression Site |
---|---|---|---|
CYP87A | Necine base dehydration | Ketoconazole | Shoots |
CYP82Y2 | Esterification with necic acids | ABT | Roots/Leaves |
R. graeca in vitro cultures (hairy roots, shoots) produce identical PA profiles to wild-type plants, including rinderine N-oxide, echinatine, and their N-oxides [10]. However, metabolic flux diverges significantly:
Table 3: PA Accumulation in Different Systems of R. graeca
System | Rinderine (µg/g DW) | Rinderine N-oxide (µg/g DW) | Total PAs (µg/g DW) |
---|---|---|---|
Wild-type aerial | 12.3 ± 1.5 | 110.2 ± 8.7 | 215 ± 14 |
Wild-type roots | 28.9 ± 3.1 | 185.6 ± 12.4 | 398 ± 22 |
Hairy roots (in vitro) | 8.7 ± 0.9 | 73.5 ± 6.2 | 142 ± 11 |
The tribe Cynoglosseae (Boraginaceae) shares conserved PA N-oxidation machinery. Phylogenetic analysis of HSS reveals a single recruitment event in Boraginaceae ≈40 MYA, distinct from Asteraceae-specific recruitments [3] [9]. Key genetic markers include:
Table 4: Evolutionary Markers in Cynoglosseae PA Pathways
Genetic Marker | Rindera | Cynoglossum | Paracynoglossum | Conservation (%) |
---|---|---|---|---|
HSS coding sequence | 100% | 97% | 94% | >94 |
FMO promoter region | 89% | 92% | 85% | >85 |
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